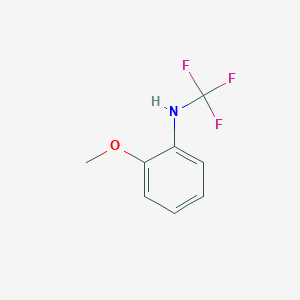

2-methoxy-N-(trifluoromethyl)aniline

Description

2-Methoxy-N-(trifluoromethyl)aniline is a halogenated aniline derivative featuring a methoxy group at the 2-position and a trifluoromethyl (-CF₃) group attached to the nitrogen atom. This compound is synthesized via condensation of 2-methoxyaniline with 1,1,1-trifluoroacetone under catalytic conditions, yielding a brown oil with 90% efficiency (1H NMR: δH 3.78 ppm for methoxy; δH 1.95 ppm for methyl) . Its structure combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups, creating unique electronic and steric properties that influence reactivity and biological activity.

Propriétés

Formule moléculaire |

C8H8F3NO |

|---|---|

Poids moléculaire |

191.15 g/mol |

Nom IUPAC |

2-methoxy-N-(trifluoromethyl)aniline |

InChI |

InChI=1S/C8H8F3NO/c1-13-7-5-3-2-4-6(7)12-8(9,10)11/h2-5,12H,1H3 |

Clé InChI |

SRVJGCIJJFUGBH-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC=C1NC(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Catalytic Hydrogenation of Nitro Precursors

The most common and industrially relevant method for synthesizing 2-methoxy-5-(trifluoromethyl)aniline involves catalytic hydrogenation of the corresponding nitro compound, 4-methoxy-1-nitro-2-(trifluoromethyl)benzene.

$$

\text{4-Methoxy-1-nitro-2-(trifluoromethyl)benzene} \xrightarrow[\text{H}_2]{\text{Pd/C or Raney Ni}} \text{2-Methoxy-5-(trifluoromethyl)aniline}

$$

| Parameter | Details |

|---|---|

| Catalyst | 5-10% Palladium on activated carbon (Pd/C) or Raney Nickel |

| Solvent | Methanol or Ethanol |

| Hydrogen Pressure | Atmospheric to 60 psi (413 kPa) |

| Temperature | Room temperature (20-30 °C) |

| Reaction Time | 1.5 to overnight (up to 16 hours) |

| Yield | 95-100% |

| Work-up | Filtration of catalyst, concentration under reduced pressure, product often used without further purification |

A 300 mL stainless steel autoclave was charged with 25 g of 4-methoxy-2-(trifluoromethyl)nitrobenzene in 150 mL ethanol, 5% Pd/C (1.1 g) was added, and the system was flushed with nitrogen and then hydrogen at 60 psi. Stirring at 25-30 °C for about 90 minutes led to complete conversion. After filtration and solvent removal, 22 g of 2-methoxy-5-(trifluoromethyl)aniline was obtained with 100% yield as a light yellow oil.

Another method used 10% Pd/C in methanol at 20 °C under hydrogen balloon overnight, yielding 99% of the product as a yellow oil.

Raney Ni with hydrazine hydrate in methanol at room temperature for 2-3 hours also effectively reduced the nitro precursor to the amine with a 95% yield.

Halogenation and Subsequent Functional Group Transformations

An alternative synthetic approach involves halogenation of aniline derivatives followed by substitution and reduction steps. This method is less commonly used but provides access to substituted trifluoromethyl anilines.

Summary of Steps:

- Starting from 4-methoxy-2-(trifluoromethyl)aniline, chlorination is performed using N-chlorosuccinimide (NCS) in dichloromethane at low temperature (0-5 °C) to form a chlorinated intermediate.

- Dimethyl sulfide is added to the reaction mixture to assist substitution.

- The product is isolated by aqueous work-up and purification.

- Further transformations may include sulfonyl chloride addition and hydrogen chloride gas treatment to obtain intermediates for reduction.

Multi-step Synthesis via Nitration, Methylation, and Reduction (Related Analogues)

While direct literature on 2-methoxy-5-(trifluoromethyl)aniline via this method is limited, related trifluoromethyl anilines such as 2-methyl-3-trifluoromethylaniline have been synthesized by:

- Nitration of benzotrifluoride derivatives under mixed acid conditions (concentrated nitric and sulfuric acids).

- Methylation of the nitrated intermediate using methylating agents like dimethyl sulfate or methyl iodide.

- Catalytic or chemical reduction of the nitro group to the amine using zinc powder in acetic acid or palladium on charcoal under hydrogen.

This approach suggests potential applicability for 2-methoxy-5-(trifluoromethyl)aniline synthesis by adapting methylation to methoxylation steps.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Catalytic hydrogenation of nitro compound | 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene | Pd/C or Raney Ni; H2; MeOH or EtOH; RT | 95-100 | High yield, mild conditions, scalable |

| Halogenation followed by substitution | 2-Methoxy-5-(trifluoromethyl)aniline | NCS, dimethyl sulfide, DCM, low temp | ~63 (for substituted product) | Multi-step, moderate yield, requires careful control |

| Multi-step nitration, methylation, reduction (analogous) | Benzotrifluoride derivatives | Mixed acid nitration, methylation agents, Zn/AcOH reduction | Variable | More complex, less direct for methoxy derivative |

Research Findings and Notes

The catalytic hydrogenation method is the most efficient and widely used for preparing 2-methoxy-5-(trifluoromethyl)aniline, offering near-quantitative yields under mild conditions with common catalysts like palladium on carbon or Raney nickel.

The nitro precursor synthesis is a critical step and can be prepared by nitration of methoxy-substituted trifluoromethylbenzenes, which is well-documented in patents and literature.

The halogenation and substitution route, while useful for further functionalization, is less efficient for direct preparation of the target amine and involves more complex reaction steps and purification.

Multi-step synthetic routes involving nitration, methylation, and reduction are more relevant for related compounds but provide mechanistic insights into functional group transformations applicable to trifluoromethyl anilines.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group to an amine.

Substitution: Electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Utilizing reducing agents such as iron powder or catalytic hydrogenation.

Substitution: Employing halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Formation of quinones.

Reduction: Conversion to the corresponding aniline derivative.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

2-Methoxy-5-(trifluoromethyl)aniline is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis and in the preparation of fluorinated compounds.

Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers of Trifluoromethyl Substitution

The position of the trifluoromethyl group significantly impacts physicochemical and biological properties:

- 2-(Trifluoromethyl)aniline Derivatives: 2-Methoxy-N-(trifluoromethyl)aniline: Exhibits enhanced bioactivity due to the ortho-substituted methoxy group, which reduces basicity (ortho effect) but improves binding to biological targets . 2-Chloro-N-(1-phenylethyl)-6-(trifluoromethyl)aniline: Chlorine substitution introduces steric bulk, reducing enzymatic inhibition but improving herbicidal activity in dinitroaniline analogs like trifluralin (IC₉₀ < 1 μM) .

- 3- and 4-(Trifluoromethyl)aniline Derivatives :

- 3-(Trifluoromethyl)aniline : Derivatives (e.g., N-[1-(5-methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline) show moderate cytotoxicity (SI = 0.8–4.6) in antitumor assays, attributed to meta-substitution limiting target engagement .

- 4-(Trifluoromethyl)aniline : Carbamate derivatives (e.g., methyl(phenyl)carbamate 4c) demonstrate potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 1.97 µM), outperforming ortho-substituted analogs .

Substituent Effects: Methoxy vs. Nitro vs. Halogen

- Methoxy Group: Enhances solubility via hydrogen bonding (e.g., 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline, solubility in DMSO/chloroform) . Reduces basicity (pKa ~4–5) compared to unsubstituted anilines, altering interaction with acidic enzymatic pockets .

- Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline): Acts as a herbicide by disrupting microtubule dynamics, highlighting nitro groups' role in agrochemical activity .

Halogenation :

Table 2: Substituent Impact on Key Properties

| Substituent | Example Compound | Key Property |

|---|---|---|

| Methoxy (C2) | This compound | Enhanced solubility, reduced basicity |

| Nitro (C3/C4) | Trifluralin | Herbicidal activity |

| Chloro (C4) | 4-Chloroaniline carbamates | Strong BChE inhibition |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-methoxy-N-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via electrophilic substitution or halogenation of precursor anilines. For example, chlorination of 2-chloro-3-(trifluoromethyl)aniline using N-chlorosuccinimide (NCS) under controlled conditions (e.g., 0–5°C in dichloromethane) yields trifluoromethyl-substituted anilines . Optimization involves monitoring reaction progress via TLC or GC-MS and adjusting stoichiometry (1.2–1.5 equivalents of NCS) to minimize byproducts like dihalogenated derivatives. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. How can spectroscopic techniques (NMR, FT-IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm, while the NH₂ protons resonate as a broad singlet at δ 4.5–5.0 ppm (exchangeable in D₂O). The trifluoromethyl (-CF₃) group splits aromatic protons into distinct multiplets (δ 6.8–7.5 ppm) due to coupling with fluorine nuclei .

- ¹³C NMR : The -CF₃ carbon appears at ~120–125 ppm (quartet, J = 280–300 Hz).

- FT-IR : Stretching vibrations for -NH₂ (3350–3450 cm⁻¹), -OCH₃ (2830–2940 cm⁻¹), and -CF₃ (1150–1250 cm⁻¹) confirm functional groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to prevent inhalation of vapors.

- Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.

- Toxicity : The compound exhibits acute dermal toxicity (LD₅₀ < 200 mg/kg in rats) and may cause severe eye irritation. Emergency procedures include flushing with water for 15 minutes and immediate medical consultation .

Advanced Research Questions

Q. How do electronic effects of the -OCH₃ and -CF₃ groups influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- The methoxy group (-OCH₃) is a strong electron-donating group (EDG) via resonance, activating the aromatic ring toward electrophilic attack at the ortho and para positions.

- The -CF₃ group is electron-withdrawing (EWG) via inductive effects, deactivating the ring and directing electrophiles to the meta position.

- Experimental Design : Competitive nitration (HNO₃/H₂SO₄) reveals regioselectivity. Analyze product ratios (HPLC) to quantify substituent effects. Computational DFT studies (B3LYP/6-311+G(d,p)) can model charge distribution and frontier molecular orbitals to predict reactivity .

Q. What computational strategies are effective for modeling the thermodynamic stability and intermolecular interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level. Calculate Gibbs free energy (ΔG) to assess stability.

- NBO Analysis : Evaluate hyperconjugative interactions (e.g., σ→σ* or n→π*) between -CF₃ and the aromatic ring.

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. The -CF₃ group enhances binding affinity via hydrophobic interactions in active sites .

Q. How can crystallographic data resolve contradictions in reported bond lengths and angles for this compound derivatives?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (hexane/ethyl acetate). Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- SHELXL Refinement : Use the SHELX suite for structure solution and refinement. Compare bond lengths (C-F: ~1.33 Å; C-O: ~1.43 Å) and angles (C-C-F: ~109.5°) with literature. Discrepancies >0.02 Å indicate possible polymorphism or measurement artifacts .

Q. What mechanistic pathways explain the reductive cleavage of the -CF₃ group in this compound under catalytic hydrogenation?

- Methodological Answer :

- Hypothesis : The -CF₃ group may undergo defluorination via radical intermediates or acid-catalyzed hydrolysis.

- Experimental Validation : Perform hydrogenation (H₂, 1 atm, Pd/C catalyst) in ethanol at 50°C. Monitor products via GC-MS. Isotopic labeling (¹⁸O-H₂O) can trace oxygen sources in hydrolysis byproducts. Kinetic studies (Arrhenius plots) reveal activation energy barriers (~50–70 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.